2-chloro-5-fluoro-6-iodopyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-fluoro-6-iodopyridin-3-ol is an organic compound with the molecular formula C5H2ClFINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring, along with a hydroxyl group at the third position. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-6-iodopyridin-3-ol typically involves multi-step chemical reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 2-iodopyridine can be reacted with trichloroethanol, followed by hydrogenation to yield the target compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the third position can be oxidized to form a ketone or reduced to form an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Reaction conditions may involve the use of bases or acids as catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-chloro-5-fluoro-6-iodopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its halogen atoms can serve as probes in biochemical assays.
Medicine: It has potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with desired biological activities.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-6-iodopyridin-3-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with biological targets. The overall effect of the compound is determined by the combination of these interactions and the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-iodopyridin-3-ol: This compound has a similar structure but lacks the fluorine substituent.
5-iodopyridin-2-ol: This compound has an iodine substituent at the fifth position and a hydroxyl group at the second position.
6-chloro-2-iodopyridin-3-ol: This compound has chlorine and iodine substituents but lacks the fluorine substituent.
Uniqueness
2-chloro-5-fluoro-6-iodopyridin-3-ol is unique due to the presence of all three halogen atoms (chlorine, fluorine, and iodine) on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The compound’s versatility makes it valuable in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-fluoro-6-iodopyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFINO/c6-4-3(10)1-2(7)5(8)9-4/h1,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJIZOVWMFBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)I)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253223-34-5 |
Source
|
Record name | 2-chloro-5-fluoro-6-iodopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.